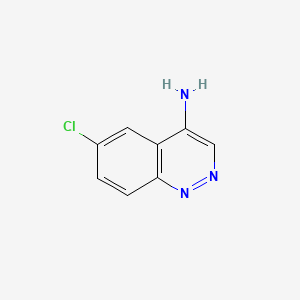

4-Amino-6-chlorocinnoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-6-chlorocinnoline is an organic compound with the molecular formula C8H6ClN3. It is a derivative of cinnoline, characterized by the presence of an amino group at the 4th position and a chlorine atom at the 6th position of the cinnoline ring.

Preparation Methods

The synthesis of 4-Amino-6-chlorocinnoline typically involves several steps, starting from readily available precursors. One common method involves the reaction of 6-chlorocinnoline with ammonia or an amine under specific conditions to introduce the amino group at the 4th position. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve more efficient and scalable processes, such as catalytic hydrogenation or other advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Amino-6-chlorocinnoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chlorine atom or other functional groups.

Substitution: The amino and chlorine groups in this compound can participate in substitution reactions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

4-Amino-6-chlorocinnoline has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

Industry: This compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-chlorocinnoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Amino-6-chlorocinnoline can be compared with other similar compounds, such as:

4-Aminoquinoline: Known for its antimalarial properties, 4-Aminoquinoline shares structural similarities but differs in its specific functional groups and biological activities.

6-Chlorocinnoline:

4-Amino-6-chloroquinoline: Another related compound with distinct chemical and biological properties, often studied for its potential therapeutic uses.

Biological Activity

4-Amino-6-chlorocinnoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of heterocyclic compounds, characterized by its unique structure that includes a chlorinated cinnoline moiety. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, a common synthetic route includes the reaction of 3-chloroaniline with various aldehydes under acidic conditions to yield the desired product.

Anticancer Properties

Research has indicated that 4-aminoquinoline derivatives, closely related to this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with a similar scaffold showed potent activity against MDA-MB-468 and MCF-7 breast cancer cells, suggesting that this compound may possess similar properties .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 0.5 |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 1.2 |

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound is not yet available.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Some studies have shown that derivatives of 4-aminoquinolines can inhibit bacterial growth, indicating potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence that compounds similar to this compound may exhibit anti-inflammatory effects. These properties are crucial for developing treatments for chronic inflammatory diseases.

Case Study 1: Anticancer Potential

A recent study focused on a series of synthesized quinoline derivatives, including those related to this compound. The research highlighted their effectiveness in inhibiting cell proliferation in multiple breast cancer models. The study concluded that these compounds could be further developed as anticancer agents based on their selective toxicity towards cancer cells compared to normal cells .

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of combining chloroquine (a known anti-malarial drug with similar structural features) with other chemotherapeutic agents. The results suggested enhanced cytotoxicity against cancer cells when these compounds were used in combination therapies, indicating a promising avenue for future research involving this compound derivatives .

Properties

IUPAC Name |

6-chlorocinnolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLORJJGWIUWAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.